
4-(Bis(2-chloroethyl)amino)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-chloroethyl)amino)-3-buten-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a butenone structure. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one typically involves the reaction of 2-chloroethylamine with a suitable butenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-chloroethyl)amino)-3-buten-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Bis(2-chloroethyl)amino)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, RNA, and proteins, disrupting their normal functions. This alkylation process is facilitated by the chloroethyl groups, which form covalent bonds with nucleophilic sites on biomolecules. The disruption of DNA and RNA synthesis can lead to cell death, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
4-(Bis(2-chloroethyl)amino)-3-buten-2-one can be compared with other similar compounds, such as:
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted alkylation and potential therapeutic applications. Its ability to form stable derivatives also makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
54139-52-5 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-8(12)2-5-11(6-3-9)7-4-10/h2,5H,3-4,6-7H2,1H3/b5-2+ |
Clé InChI |
HYPUWAYVEZCBKH-GORDUTHDSA-N |
SMILES isomérique |
CC(=O)/C=C/N(CCCl)CCCl |
SMILES canonique |
CC(=O)C=CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

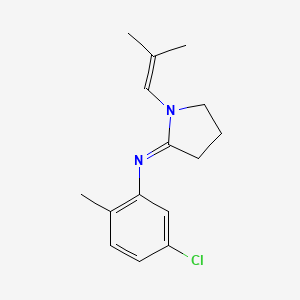
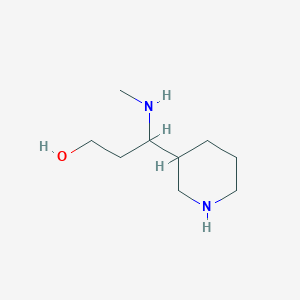

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
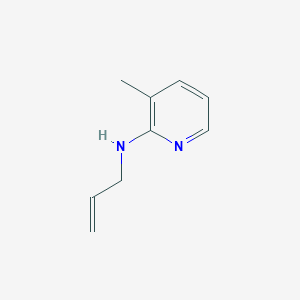
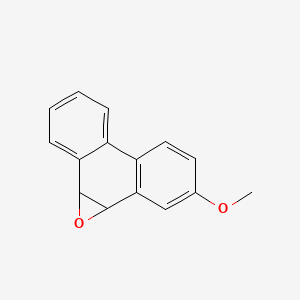
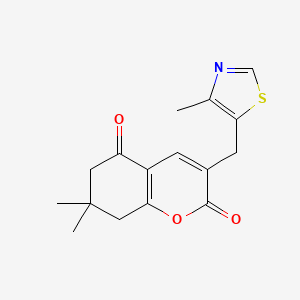
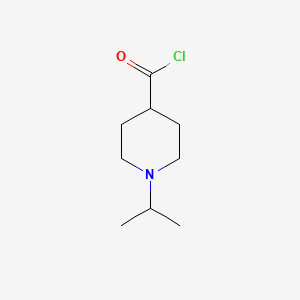
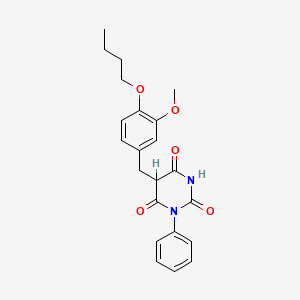
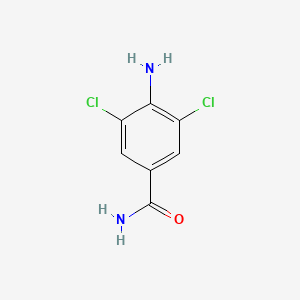
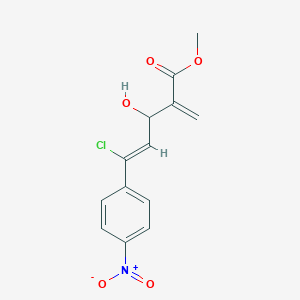
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
